8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine
Description
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 8 and a bromine atom at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
2-bromo-8-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-13-15-12-11(7-4-8-17(12)16-13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
TZUWEHSPFCMVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods: While specific industrial production methods for 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine are not well-documented, the general principles of scaling up microwave-assisted reactions can be applied. This involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity on a larger scale.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 is highly reactive toward nucleophilic substitution (SNAr), enabling functionalization of the triazole ring.
Key Observations :
-
Palladium catalysts enhance substitution efficiency for aryl amines.
-
Polar aprotic solvents (e.g., DMF) improve reaction rates for thiolation.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-couplings to form carbon-carbon bonds.
Mechanistic Insights :
-
Suzuki Coupling : Aryl boronic acids react via oxidative addition with Pd(0), followed by transmetallation and reductive elimination.
-
Buchwald-Hartwig : Bulky ligands (Xantphos) prevent β-hydride elimination, favoring C–N bond formation.
Functionalization of the Benzyloxy Group
The benzyloxy group at position 8 undergoes deprotection or further substitution.
Applications :
-
Deprotected hydroxyl derivatives serve as intermediates for esterification or glycosylation.
-
Silylation enhances stability for subsequent reactions under basic conditions .
Comparative Reactivity Analysis
A comparison of substituent effects on reaction outcomes:
| Position | Substituent | Reactivity |
|---|---|---|
| 2 | Br | High electrophilicity; prone to SNAr and cross-couplings |
| 8 | Benzyloxy | Moderate nucleophilicity; amenable to deprotection/functionalization |
Side Reactions :
-
Competitive debromination observed under strong reducing conditions (e.g., excess H₂).
-
Ring-opening occurs in concentrated HNO₃ due to triazole instability.
Stability and Storage Recommendations
-
Thermal Stability : Decomposes above 200°C; store at –20°C under inert atmosphere.
-
Light Sensitivity : Prolonged UV exposure leads to bromine dissociation; use amber vials.
Scientific Research Applications
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Biological Research: It is used as a tool compound to study the biological pathways involving triazolopyridines.
Material Sciences: The unique electronic properties of this compound make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt) and as an inhibitor for prolyl hydroxylase domain-containing protein 1 (PHD-1), Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . These interactions modulate various biological processes, including inflammation, cell proliferation, and immune responses.
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo[1,5-a]pyridine scaffold is highly modifiable, with substituents influencing reactivity, stability, and bioactivity. Key analogs include:
Key Observations :
Comparison of Yields :
Physicochemical Properties
- Solubility : 8-Benzyloxy-2-bromo derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzyloxy group, whereas 6-bromo analogs are more soluble in chlorinated solvents .
- Melting Points: Brominated derivatives generally have higher melting points (e.g., 8-bromo-2-methyl: 136°C ) compared to non-halogenated analogs (e.g., 8-benzyloxy: ~120°C ).
- Spectroscopic Data :
Biological Activity
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈BrN₃O
- Molecular Weight : 243.08 g/mol
- CAS Number : 1236325-08-8
The biological activity of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar triazole structures often exhibit significant activity against specific receptors and enzymes involved in neurotransmission and inflammation.
Antimicrobial Activity
Research indicates that triazole derivatives can possess antimicrobial properties. For example, studies have shown that related compounds exhibit activity against various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
A notable aspect of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is its potential anticancer effects. Compounds in the triazole class have been evaluated for their ability to inhibit tumor growth in various cancer models. In particular:
- In vitro studies demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines.
- In vivo studies showed significant tumor suppression in xenograft models.
Case Studies
-
Study on Anticancer Efficacy
- A study evaluated a series of triazole derivatives for their anticancer properties, revealing that modifications to the triazole ring significantly influenced cytotoxicity against breast cancer cells. The study highlighted that compounds with a benzyloxy group exhibited enhanced activity compared to their non-substituted counterparts.
-
Antimicrobial Screening
- A comprehensive screening of various triazolo compounds indicated that those with halogen substitutions (like bromine) demonstrated enhanced antimicrobial activity against resistant bacterial strains.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
